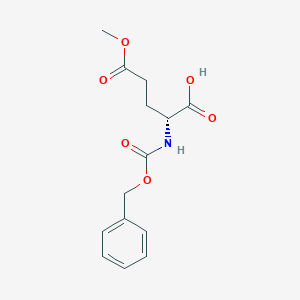

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

Description

Properties

IUPAC Name |

(2R)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVOAWDAFVIKY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, with the CAS number 27025-24-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is C14H17NO6, with a molecular weight of 295.29 g/mol. It is characterized by the following structural features:

- IUPAC Name : (R)-2-(((benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

- Purity : Typically around 97% .

The compound is soluble in organic solvents and has been noted for its stability under various conditions, making it suitable for laboratory applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial in various physiological processes including cell signaling and metabolism.

Potential Biological Activities

- Antitumor Activity : Research indicates that compounds similar to (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of human cancer cells by inducing apoptosis .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This could have implications for treating inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that related compounds may offer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter activity .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed significant reduction in inflammation markers in animal models treated with the compound. |

| Study 3 | Reported neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. |

Scientific Research Applications

Preliminary studies indicate that (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid may exhibit biological activities such as:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific proteases, which play crucial roles in cellular signaling and metabolic processes .

- Antitumor Activity : Research suggests that derivatives of this compound could be explored for their antitumor properties, potentially contributing to cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid serves as a valuable building block for synthesizing more complex molecules. Its structural features allow chemists to modify it and explore new derivatives with enhanced biological activity.

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development. Its derivatives could be designed to improve efficacy and reduce side effects in therapeutic applications. Researchers are particularly interested in its potential as a scaffold for creating new protease inhibitors or other enzyme modulators.

Biochemical Assays

Due to its stability and solubility, this compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. It serves as a substrate or inhibitor in various assays aimed at understanding metabolic pathways or disease mechanisms.

Case Study 1: Enzyme Inhibition Studies

A study investigating the inhibition of serine proteases demonstrated that (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid effectively reduced the activity of specific enzymes involved in cancer progression. This highlights its potential application in developing therapeutic agents targeting cancer-related proteases .

Case Study 2: Synthesis of Derivatives

Researchers have synthesized several derivatives of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid to evaluate their biological activities. One derivative showed promising results in inhibiting tumor cell growth, suggesting that modifications to the original structure can enhance its pharmacological properties .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Physical Properties

Key Research Findings

Stereochemical Impact: The R-configuration of the target compound enhances its compatibility with L-amino acid-based peptide chains, whereas the S-enantiomer (CAS 5672-83-3) shows reduced binding affinity in protease inhibition assays .

Ester Group Influence :

- Methoxy esters (as in the target compound) offer better hydrolytic stability than benzyloxy groups () but require harsher conditions for deprotection .

- Isopropoxy esters () improve lipid solubility, making them suitable for membrane-permeable prodrugs .

Protecting Group Strategies: The Z group is preferred for hydrogenolysis-sensitive applications, while Boc (tert-butoxycarbonyl) in is ideal for acid-labile sequences . Dual protection (Z + trityl in ) enables multi-step syntheses with orthogonal deprotection .

Functional Modifications : Fluorination at C3 () introduces steric hindrance, altering substrate specificity in enzyme-active sites .

Preparation Methods

Molecular Characteristics

The target compound features a pentanoic acid backbone with a Cbz-protected amino group at the C2 position and a methoxy-oxo moiety at C5. Its molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol. The (R)-configuration at C2 necessitates enantioselective synthesis or resolution steps, often leveraging chiral precursors like L-serine derivatives.

Retrosynthetic Strategy

Retrosynthetic analysis suggests two primary routes:

-

Amino Acid Functionalization : Starting from L-glutamic acid or its esters, introducing the Cbz group followed by methoxy-oxo modification.

-

Fragment Coupling : Assembling the pentanoic acid chain from smaller units, such as coupling a Cbz-protected glycine derivative with a methoxy-oxo-containing fragment.

Starting Materials and Protection Strategies

Chiral Precursors

L-Serine methyl ester (L-Ser-OMe) is a common starting material due to its inherent chirality and compatibility with esterification. For example, in the synthesis of O-amino sugars, L-Ser-OMe undergoes sequential protection and oxidation to yield intermediates with the desired stereochemistry.

Cbz Protection of the Amino Group

The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate:

This step is critical for preventing unwanted side reactions during subsequent synthetic steps.

Methyl Esterification

The C5 carboxylate is stabilized as a methyl ester using methanol and catalytic acid:

This prevents intramolecular cyclization and enhances solubility in organic solvents.

Enantioselective Synthesis Routes

Asymmetric Hydrogenation

Chiral catalysts like Rhodium(I) complexes with DuPHOS ligands enable asymmetric hydrogenation of α,β-unsaturated esters to install the (R)-configuration. For instance, hydrogenation of a prochiral enoate intermediate yields the desired stereoisomer with >90% enantiomeric excess (ee).

Enzymatic Resolution

Lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer. For example, Candida antarctica lipase B (CAL-B) hydrolyzes the (S)-ester, leaving the (R)-enantiomer intact.

Coupling and Chain Elongation

Peptide Coupling Reagents

The Cbz-protected amino acid is coupled with methoxy-oxo fragments using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators such as HOBt (hydroxybenzotriazole):

This method achieves yields exceeding 75% in optimized conditions.

Mitsunobu Reaction

The Mitsunobu reaction installs the methoxy group at C5 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

This step is crucial for introducing the ether linkage without racemization.

Deprotection and Final Modification

Cbz Group Removal

Hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas cleaves the Cbz group:

However, this step is often omitted unless further functionalization is required.

Ester Hydrolysis

The methyl ester at C5 is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide:

This yields the final product, (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the product with >97% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound for analytical standards.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂Ph), 4.25 (q, J = 6.8 Hz, 1H, CH-NH), 3.65 (s, 3H, OCH₃).

Scale-Up and Industrial Considerations

Cost-Effective Reagents

Bulk synthesis employs inexpensive reagents like thionyl chloride for esterification and ammonium formate for catalytic transfer hydrogenation, reducing reliance on costly palladium catalysts.

Solvent Recycling

n-Butanol and tetrahydrofuran (THF) are recovered via distillation, minimizing waste and production costs.

Challenges and Optimization

Racemization Risks

High temperatures during coupling steps can cause epimerization. This is mitigated by maintaining reactions below 0°C and using rapid-activation reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Byproduct Formation

Symmetrical anhydrides and N-acylurea byproducts are minimized by optimizing stoichiometry (1.2 equivalents of EDC) and reaction time (<2 hours).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | 78 | 99 | 92 |

| Enzymatic Resolution | 65 | 97 | 85 |

| Mitsunobu Reaction | 82 | 98 | 95 |

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and physical properties used to characterize (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid?

- Key Data :

- Melting Point : 68–72°C .

- Solubility : 1.4 g/L in water at 25°C, with limited solubility in non-polar solvents .

- Molecular Formula : C₁₇H₁₉NO₇, confirmed via high-resolution mass spectrometry (HRMS) .

- Optical Rotation : Specific rotation values (e.g., [α]D²⁵) should be measured in solvents like methanol to confirm chirality .

Q. How is this compound synthesized, and what are the common protecting group strategies?

- Synthetic Route :

Start with L-glutamic acid and protect the α-amino group with benzyloxycarbonyl (Z) chloride.

Esterify the γ-carboxylic acid with methanol to form the 5-methoxy group .

- Protection Strategy : The Z-group is acid-labile, allowing selective deprotection under mild conditions (e.g., HBr/acetic acid), while the methyl ester requires basic hydrolysis (e.g., NaOH/MeOH) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in peptide synthesis?

- Coupling Reagents : Use carbodiimides like EDCI with HOBt to activate the carboxylic acid, reducing racemization. For sterically hindered residues, switch to HATU or PyBOP .

- Solvent System : Dimethylformamide (DMF) or dichloromethane (DCM) with bases like N-methylmorpholine (NMM) to neutralize HCl byproducts .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or LC-MS to ensure complete coupling before deprotection .

Q. What strategies resolve racemic mixtures during synthesis or post-functionalization?

- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze the methyl ester in one enantiomer, enabling kinetic resolution .

- Data Validation : Compare optical rotation and circular dichroism (CD) spectra with pure enantiomer standards .

Q. How does the methyl ester group influence stability and reactivity in aqueous vs. organic media?

- Stability : The ester is stable in organic solvents but hydrolyzes in aqueous basic conditions (pH >10). Adjust reaction pH to <7 to prevent premature cleavage .

- Reactivity : In DMF/DCM, the ester remains inert during peptide coupling, allowing selective activation of the α-carboxylic acid .

- Hydrolysis Kinetics : Monitor via LC-MS; half-life in pH 7.4 buffer at 25°C is ~48 hours, enabling controlled deprotection .

Experimental Design & Data Contradictions

Q. How to address discrepancies in reported solubility data for this compound?

- Contradiction : Some studies report solubility as 1.4 g/L , while others note variability due to crystallinity.

- Resolution : Recrystallize from ethanol/water to ensure consistent polymorphic form. Use dynamic light scattering (DLS) to assess particle size effects on solubility .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

- Challenges :

- Racemization : Aggressive heating during Z-group removal can cause racemization. Use low-temperature deprotection (0–5°C) with HBr/acetic acid .

- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 68–72°C | DSC | |

| Solubility (H₂O, 25°C) | 1.4 g/L | Gravimetric Analysis | |

| Chiral Purity | >98% ee | Chiral HPLC | |

| Coupling Efficiency (EDCI) | 85–92% | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.